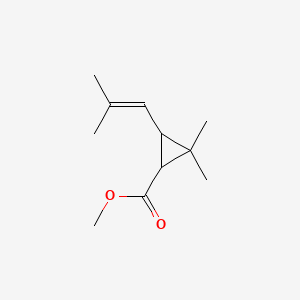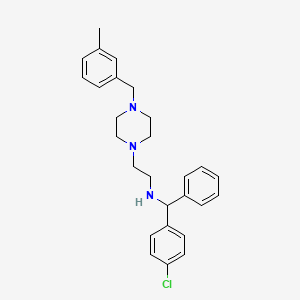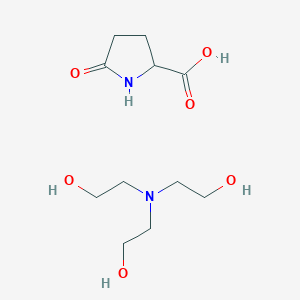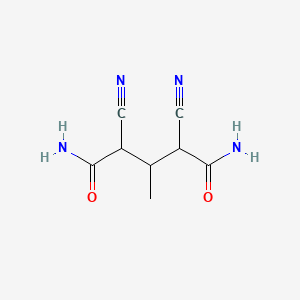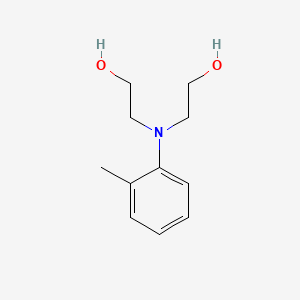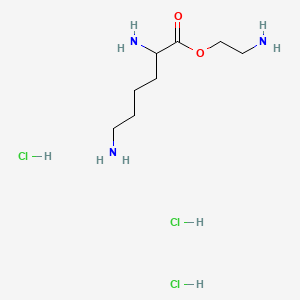
2-aminoethyl 2,6-diaminohexanoate trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-aminoethyl 2,6-diaminohexanoate trihydrochloride is a derivative of lysine, an essential amino acid that plays a crucial role in protein synthesis and metabolism. This compound has gained significant attention in recent years due to its potential therapeutic and industrial applications. It is a stable, water-soluble compound used extensively in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-aminoethyl 2,6-diaminohexanoate trihydrochloride typically involves the esterification of L-lysine with 2-aminoethanol, followed by the addition of hydrochloric acid to form the trihydrochloride salt. The reaction conditions often include controlled temperature and pH to ensure high yield and purity .
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using similar esterification processes. The purification of the compound is achieved through crystallization and filtration techniques to obtain a high-purity product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 2-aminoethyl 2,6-diaminohexanoate trihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The amino and ester groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperature, pH, and solvent systems to achieve the desired products .
Aplicaciones Científicas De Investigación
2-aminoethyl 2,6-diaminohexanoate trihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Serves as a substrate in enzymatic reactions and as a component in cell culture media.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of biodegradable polymers and as a stabilizer in various formulations .
Mecanismo De Acción
The mechanism of action of 2-aminoethyl 2,6-diaminohexanoate trihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it can inhibit microbial growth by disrupting cell wall synthesis and function .
Comparación Con Compuestos Similares
L-Lysine: A naturally occurring amino acid with similar structural features but different functional properties.
Epsilon-poly-L-lysine: A polymer of L-lysine with antimicrobial properties and applications in food preservation.
2-Aminoethyl L-cysteine: A structurally related compound with distinct biological activities.
Uniqueness: 2-aminoethyl 2,6-diaminohexanoate trihydrochloride is unique due to its specific esterification with 2-aminoethanol, which imparts distinct chemical and biological properties. Its stability, water solubility, and versatility in various applications make it a valuable compound in scientific research and industrial processes.
Propiedades
Número CAS |
70198-23-1 |
|---|---|
Fórmula molecular |
C8H22Cl3N3O2 |
Peso molecular |
298.6 g/mol |
Nombre IUPAC |
2-aminoethyl (2S)-2,6-diaminohexanoate;trihydrochloride |
InChI |
InChI=1S/C8H19N3O2.3ClH/c9-4-2-1-3-7(11)8(12)13-6-5-10;;;/h7H,1-6,9-11H2;3*1H/t7-;;;/m0.../s1 |
Clave InChI |
SAKAHFSYUHWBLG-QTPLPEIMSA-N |
SMILES isomérico |
C(CCN)C[C@@H](C(=O)OCCN)N.Cl.Cl.Cl |
SMILES |
C(CCN)CC(C(=O)OCCN)N.Cl.Cl.Cl |
SMILES canónico |
C(CCN)CC(C(=O)OCCN)N.Cl.Cl.Cl |
| 70198-23-1 104068-74-8 |
|
Secuencia |
K |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Methylbenzo[b]naphtho[2,3-d]thiophene](/img/structure/B1617506.png)

